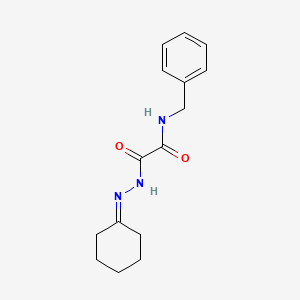
N-(3-carboxy-5-nitrophenyl)-6-deoxy-beta-L-mannopyranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-carboxy-5-nitrophenyl)-6-deoxy-beta-L-mannopyranosylamine, also known as CNP-Man, is a synthetic carbohydrate molecule that has been extensively studied in the field of glycobiology. It is a derivative of mannose, which is an essential sugar molecule found in many biological processes. CNP-Man has been found to have several interesting properties that make it a useful tool for studying various biological processes.
Mécanisme D'action
N-(3-carboxy-5-nitrophenyl)-6-deoxy-beta-L-mannopyranosylamine is a competitive inhibitor of the enzyme mannosidase, which is responsible for the cleavage of mannose residues from glycoproteins. By inhibiting this enzyme, this compound can prevent the removal of mannose residues from glycoproteins, leading to the accumulation of high mannose structures on the protein surface. This can affect the stability, function, and recognition of the protein by other molecules.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It can modulate the glycosylation of proteins, affecting their stability, function, and recognition by other molecules. It can also affect cell adhesion, signaling, and immune responses. This compound has been shown to have anti-inflammatory effects, as well as neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-carboxy-5-nitrophenyl)-6-deoxy-beta-L-mannopyranosylamine in lab experiments include its specificity and selectivity for mannosidase inhibition, as well as its ability to modulate the glycosylation of proteins. However, this compound has some limitations, such as its potential toxicity and the need for careful handling due to its sensitivity to light and air.
Orientations Futures
There are several future directions for the study of N-(3-carboxy-5-nitrophenyl)-6-deoxy-beta-L-mannopyranosylamine. One area of research is the development of new this compound derivatives with improved properties, such as increased stability and reduced toxicity. Another area of research is the use of this compound in drug discovery, as it has been shown to have potential therapeutic effects in animal models of disease. Finally, the role of this compound in various biological processes, such as cell adhesion and immune responses, is an area of ongoing research.
Méthodes De Synthèse
The synthesis of N-(3-carboxy-5-nitrophenyl)-6-deoxy-beta-L-mannopyranosylamine involves several steps, starting with the protection of the hydroxyl groups on the mannose molecule. The protected mannose is then reacted with a nitrophenyl group to form the CNP derivative. This is followed by deprotection of the hydroxyl groups to yield the final product.
Applications De Recherche Scientifique
N-(3-carboxy-5-nitrophenyl)-6-deoxy-beta-L-mannopyranosylamine has been extensively studied for its applications in glycobiology research. It is a useful tool for studying the interactions between carbohydrates and proteins, as well as the role of carbohydrates in various biological processes. This compound has been used to study the glycosylation of proteins, which is an important process that affects protein stability, function, and recognition by other molecules. It has also been used to study the role of carbohydrates in cell adhesion, signaling, and immune responses.
Propriétés
IUPAC Name |
3-nitro-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O8/c1-5-9(16)10(17)11(18)12(23-5)14-7-2-6(13(19)20)3-8(4-7)15(21)22/h2-5,9-12,14,16-18H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMVSFLQZQEXFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)NC2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[benzyl(methyl)amino]ethyl (4-bromophenoxy)acetate](/img/structure/B5190001.png)
![2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5190025.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190047.png)


![2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5190062.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5190068.png)
![N-2-naphthyl-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5190085.png)
![4-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B5190089.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol dihydrochloride](/img/structure/B5190100.png)
![3-bromo-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5190104.png)
![N-(4-isopropylphenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B5190111.png)
![N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamide](/img/structure/B5190113.png)
![1-(2,5-dimethyl-3-furoyl)-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine trifluoroacetate](/img/structure/B5190118.png)
